molecular formula C20H13BrClN5OS B3673547 1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Cat. No.: B3673547
M. Wt: 486.8 g/mol
InChI Key: VCMGEWDGNLCFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a combination of bromobenzoyl and chlorophenyl groups attached to a benzotriazolyl thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves the reaction of 2-bromobenzoyl chloride with 2-(4-chlorophenyl)-1,2,3-benzotriazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoyl chloride: A related compound used in similar synthetic applications.

    1-Chloro-4-(2,2-dibromovinyl)benzene: Another compound with similar structural features and reactivity.

Uniqueness

1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of bromobenzoyl and chlorophenyl groups attached to a benzotriazolyl thiourea backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN5OS/c21-16-4-2-1-3-15(16)19(28)24-20(29)23-13-7-10-17-18(11-13)26-27(25-17)14-8-5-12(22)6-9-14/h1-11H,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGEWDGNLCFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 5
1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 6
1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.